Vasopressin V2 receptor antagonist 1
Description
Overview of Arginine Vasopressin (AVP) System in Mammalian Physiology
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a peptide hormone that plays a critical role in regulating the tonicity of body fluids. wikipedia.org It is synthesized in the magnocellular neurosecretory neurons of the hypothalamus, specifically in the supraoptic and paraventricular nuclei. wikipedia.orgoup.com From there, it is transported down the axons to the posterior pituitary gland, where it is stored and released into the bloodstream. wikipedia.orgcvphysiology.com
The primary stimulus for AVP secretion is an increase in plasma osmolality (hypertonicity), detected by osmoreceptors in the hypothalamus. wikipedia.orgnih.gov Other stimuli include decreased blood volume or pressure. nih.gov AVP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) in target tissues, leading to two main physiological outcomes: increased water reabsorption in the kidneys and vasoconstriction of arterioles, which raises peripheral vascular resistance and arterial blood pressure. wikipedia.orgcvphysiology.com The gene responsible for producing AVP is located on human chromosome 20. wikipedia.org
Classification and Distribution of Vasopressin Receptor Subtypes (V1a, V1b, V2)
The physiological actions of AVP are mediated by three distinct receptor subtypes: V1a, V1b (also known as V3), and V2. wikipedia.orgmedchemexpress.com These receptors differ in their tissue distribution, signaling mechanisms, and the physiological responses they elicit. wikipedia.org
V1a Receptors (AVPR1A): These receptors are widely distributed, found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain. wikipedia.orgresearchgate.net Activation of V1a receptors stimulates the Gq/11 protein, which in turn activates phospholipase C. medchemexpress.comdroracle.ai This leads to an increase in intracellular calcium, causing vasoconstriction, platelet aggregation, and glycogenolysis in the liver. nih.gov
V1b Receptors (AVPR1B or V3): V1b receptors are primarily located in the anterior pituitary gland. medchemexpress.comdroracle.ai Similar to V1a receptors, they are coupled to the Gq/phospholipase C pathway. medchemexpress.com Their activation is involved in regulating the secretion of adrenocorticotropic hormone (ACTH). oup.comnih.gov
V2 Receptors (AVPR2): The V2 receptor is predominantly expressed on the basolateral membrane of the principal cells in the renal collecting ducts and connecting tubules. droracle.ainih.gov Unlike the V1 subtypes, the V2 receptor is coupled to the Gs protein. medchemexpress.comnih.gov Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). droracle.ainih.gov V2 receptors are also found on vascular endothelium, where they mediate the release of von Willebrand factor and Factor VIII. nih.gov
Table 1: Characteristics of Vasopressin Receptor Subtypes
| Receptor Subtype | Primary Location(s) | Signaling Pathway | Primary Function(s) |
|---|---|---|---|
| V1a | Vascular smooth muscle, platelets, liver, brain. wikipedia.orgresearchgate.net | Gq/Phospholipase C/Calcium mobilization. wikipedia.orgdroracle.ai | Vasoconstriction, platelet aggregation, glycogenolysis. nih.gov |
| V1b (V3) | Anterior pituitary gland. medchemexpress.comdroracle.ai | Gq/Phospholipase C/Calcium mobilization. medchemexpress.comdroracle.ai | ACTH release. oup.comnih.gov |
| V2 | Renal collecting duct principal cells, vascular endothelium. droracle.ainih.gov | Gs/Adenylyl Cyclase/cAMP. wikipedia.orgdroracle.ai | Antidiuresis (water reabsorption), release of von Willebrand factor. nih.gov |
Physiological Roles of V2 Receptors in Water Homeostasis
The V2 receptor is the key mediator of AVP's antidiuretic effect, playing a crucial role in maintaining the body's water balance. plos.orgnih.gov When AVP binds to the V2 receptor on the principal cells of the kidney's collecting ducts, it initiates an intracellular signaling cascade. nih.govnih.gov The activation of the Gs protein stimulates adenylyl cyclase, which increases the production of cAMP. nih.govresearchgate.net This rise in cAMP activates protein kinase A (PKA). nih.govnih.gov
PKA then phosphorylates pre-formed aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. nih.govnih.gov This phosphorylation promotes the trafficking and exocytic insertion of these AQP2-containing vesicles into the apical (luminal) membrane of the cell. nih.govresearchgate.net The presence of AQP2 channels makes the previously impermeable membrane permeable to water. nih.gov This allows for the reabsorption of solute-free water from the tubular fluid back into the circulation, driven by the osmotic gradient of the renal medulla. nih.gov The result is more concentrated urine and the conservation of body water. wikipedia.org The essential role of this system is underscored by the fact that inactivating mutations in the V2 receptor gene cause X-linked nephrogenic diabetes insipidus, a condition characterized by the inability to concentrate urine, leading to excessive urine production (polyuria). plos.orgnih.govfrontiersin.org
Rationale for Research into Novel Vasopressin V2 Receptor Antagonists
The development of the first generation of V2 receptor antagonists, such as Tolvaptan (B1682983) and Conivaptan, validated the therapeutic potential of this drug class for managing hyponatremia. droracle.ainih.gov This success has spurred further research into discovering and developing novel V2 receptor antagonists. The primary rationale for this ongoing research is the pursuit of compounds with improved pharmacological profiles.
Research aims to synthesize and screen for new chemical entities that may offer:
Greater Efficacy and Selectivity: Developing compounds with higher affinity and selectivity for the V2 receptor over V1a or V1b receptors could enhance the desired aquaretic effect while minimizing potential off-target effects like changes in blood pressure. magtechjournal.com
Improved Pharmacokinetics: The search continues for antagonists with more favorable absorption, distribution, metabolism, and excretion profiles, potentially allowing for more convenient administration or use in a wider range of patient populations.
Longer Duration of Action: Novel compounds with a longer half-life could provide more sustained aquaresis, which may be beneficial for the chronic management of fluid-retaining states. magtechjournal.com
Exploration of New Therapeutic Indications: The role of AVP and V2 receptors extends beyond simple water balance, with involvement in conditions like autosomal dominant polycystic kidney disease (PKD). Research into novel antagonists is crucial for exploring their potential to slow cyst growth in PKD and for treating other V2 receptor-related pathologies. nih.gov
Personalized Medicine: As understanding of the molecular biology of V2 receptor mutations grows, there is a need for a broader range of antagonists that could be tailored to treat specific gain-of-function or loss-of-function mutations in diseases like nephrogenic syndrome of inappropriate antidiuresis (NSIAD) or nephrogenic diabetes insipidus. frontiersin.org
A 2021 study focused on designing and synthesizing twelve novel V2 receptor antagonists, with several compounds (A6, A7, and A11) demonstrating strong biological activity and a longer duration of action compared to existing drugs in preclinical models. magtechjournal.com This highlights the active and ongoing effort to refine and expand the therapeutic utility of V2 receptor antagonism.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H37ClN4O4 |
|---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
N-[4-[7-chloro-5-[(3-morpholin-4-yl-3-oxopropyl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C33H37ClN4O4/c1-22-6-3-4-7-26(22)32(40)36-25-10-11-27(23(2)20-25)33(41)38-15-5-8-29(28-21-24(34)9-12-30(28)38)35-14-13-31(39)37-16-18-42-19-17-37/h3-4,6-7,9-12,20-21,29,35H,5,8,13-19H2,1-2H3,(H,36,40) |
InChI Key |
CEPCBRWQBCKEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)NCCC(=O)N5CCOCC5)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Vasopressin V2 Receptor Antagonist 1
V2 Receptor Binding and Selectivity Profiles
The initial step in the action of Tolvaptan (B1682983) involves its direct interaction with vasopressin receptors. This interaction is characterized by high affinity and selectivity for the V2 receptor subtype.
Tolvaptan functions as a competitive antagonist at the vasopressin V2 receptor. drugbank.comoup.com It directly competes with the endogenous ligand, arginine vasopressin (AVP), for the binding site on the V2 receptor. nih.govoup.com By occupying this site, Tolvaptan prevents AVP from binding and initiating its downstream signaling cascade. droracle.aipatsnap.comsamsca.com This blockade antagonizes the physiological effects of vasopressin. globalrph.com In vitro studies using human V2-receptor-expressing cells have demonstrated that Tolvaptan effectively blocks the binding of radiolabeled AVP. nih.govresearchgate.net This competitive antagonism is the foundation of its therapeutic action, as it has no intrinsic V2 receptor agonist activity. nih.govresearchgate.net
A defining characteristic of Tolvaptan is its high selectivity for the V2 receptor over the other vasopressin receptor subtypes, V1a and V1b. nih.govnih.gov Research indicates that Tolvaptan's affinity for the human V2 receptor is approximately 29 times greater than its affinity for the V1a receptor. nih.govnih.govglobalrph.com Furthermore, studies have shown that Tolvaptan exhibits no significant inhibitory activity at V1b receptors. nih.govresearchgate.net This selectivity is crucial as it minimizes off-target effects that could arise from blocking V1a receptors, which are involved in processes like vasoconstriction, or V1b receptors. researchgate.netphysiology.orgphysiology.org The focused action on V2 receptors, which are predominantly located in the renal collecting ducts, allows for a targeted effect on water reabsorption. patsnap.comscbt.com
Binding kinetics studies have quantified the high affinity of Tolvaptan for the V2 receptor. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the ligand. In vitro binding assays using HeLa cells expressing human AVP receptor subtypes determined the Ki value of Tolvaptan for the V2 receptor to be 0.43 nM. apexbt.com In contrast, its Ki value for the V1a receptor was found to be 12.3 nM, numerically confirming its higher selectivity for the V2 subtype. apexbt.com
| Receptor Subtype | Ki Value (nM) | Reference |
|---|---|---|
| Human V2 Receptor | 0.43 | apexbt.com |
| Human V1a Receptor | 12.3 | apexbt.com |
| Human V1b Receptor | No significant inhibition | nih.govapexbt.com |
Downstream Signaling Pathway Modulation
By blocking AVP binding to the V2 receptor, Tolvaptan effectively inhibits the entire downstream signaling cascade that AVP normally activates. This modulation is key to its cellular effects.
The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to the stimulatory G protein (Gαs). nih.gov This coupling activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Tolvaptan, by preventing AVP binding, inhibits this Gαs-mediated activation of adenylyl cyclase. nih.govbiorxiv.org Consequently, the intracellular production of the second messenger cAMP is significantly reduced. nih.govresearchgate.netnih.govnih.gov Studies on human ADPKD cyst epithelial cells have shown that Tolvaptan causes a concentration-dependent inhibition of AVP-induced cAMP production, with a reported apparent IC₅₀ (half-maximal inhibitory concentration) of approximately 0.1 nM (10⁻¹⁰ M). nih.govnih.govphysiology.org
| Parameter | Cell Type | Value (M) | Reference |
|---|---|---|---|
| Apparent IC₅₀ | Human ADPKD Cyst Epithelial Cells | ~1 x 10⁻¹⁰ | nih.govphysiology.org |
The primary intracellular target of cAMP is Protein Kinase A (PKA). nih.govoup.com Elevated cAMP levels lead to the activation of PKA, which then phosphorylates various downstream target proteins, including aquaporin-2 water channels in the kidney. nih.gov By suppressing intracellular cAMP levels, Tolvaptan leads to a direct attenuation of PKA activation. nih.gov This effect has been demonstrated in studies where Tolvaptan's ability to influence other signaling pathways, such as ERK1/ERK2 phosphorylation, was shown to be dependent on the presence of functional PKA. nih.gov The inhibition of the cAMP-PKA signaling axis is the ultimate molecular mechanism through which Tolvaptan prevents the translocation of aquaporin-2 channels to the cell membrane, thereby reducing water reabsorption by the kidney. drugbank.comsamsca.com
Influence on Intracellular Calcium Signaling
While the primary signaling pathway of the V2R involves cyclic AMP (cAMP), evidence suggests it is also linked to intracellular calcium ([Ca2+]i) mobilization. nih.gov Studies in rat inner medullary collecting duct (IMCD) have shown that vasopressin analogues can stimulate an increase in [Ca2+]i. nih.gov This calcium mobilization appears to be associated with the V2 receptor itself, as specific V2 receptor antagonists can block this response. nih.gov For instance, the V2-receptor antagonist [d(CH2)5(1),D-Ile2, Ile4, Arg8]vasopressin was shown to prevent the [Ca2+]i increase stimulated by both V2-selective and non-selective vasopressin analogues. nih.gov This indicates that V2 receptor antagonists interfere not only with the adenylyl cyclase pathway but also with the receptor's ability to trigger increases in intracellular calcium. In other cell types, such as cultured hippocampal neurons, V1 receptor activation is more prominently associated with a significant rise in intracellular calcium, an effect that is blocked by V1-selective antagonists. nih.gov
Regulation of Aquaporin-2 (AQP2) Water Channel Function
The physiological effect of V2R activation is the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. youtube.com V2 receptor antagonists directly counter this process through multiple mechanisms.
The short-term regulation of water permeability in the collecting duct is achieved by the vasopressin-induced trafficking of AQP2-containing vesicles to the apical plasma membrane. physiology.orgnih.gov In the absence of vasopressin stimulation, AQP2 is predominantly located in intracellular vesicles. nih.gov Upon V2R activation, these vesicles are translocated and fuse with the apical membrane, dramatically increasing water permeability. nih.gov
V2 receptor antagonists effectively inhibit this crucial step. Treatment with the V2-receptor antagonist OPC-31260 in rats led to a rapid and significant reduction in the labeling of AQP2 on the apical plasma membrane within 15 to 30 minutes. physiology.org Concurrently, there was an increased accumulation of AQP2 in intracellular vesicles and multivesicular bodies, demonstrating a halt in exocytosis and/or an increase in endocytosis. physiology.org This inhibition of AQP2 translocation is a primary mechanism by which these antagonists induce aquaresis, the excretion of free water. epa.gov
Table 1: Effect of V2 Receptor Antagonist on AQP2 Subcellular Distribution
| Treatment Group | AQP2 Location | Finding | Source |
| Control (Vehicle) | Apical Plasma Membrane | High | physiology.org |
| OPC-31260 (15-30 min) | Apical Plasma Membrane | Significantly Reduced | physiology.org |
| OPC-31260 (15-30 min) | Intracellular Vesicles / Multivesicular Bodies | Increased | physiology.org |
Modulation of AQP2 Gene and Protein Expression in Renal Collecting Ducts
Beyond short-term trafficking, V2R signaling also provides long-term regulation by controlling the total abundance of the AQP2 protein. nih.gov Vasopressin stimulation increases AQP2 protein levels, partly through the transcriptional regulation of the AQP2 gene. pnas.orgmdpi.com
V2 receptor antagonists counter this effect by downregulating AQP2 expression. Studies have shown that treatment with the antagonist OPC-31260 causes a rapid and significant decrease in AQP2 mRNA expression in the kidney. physiology.org Similarly, the V2 receptor antagonist tolvaptan has been shown to inhibit the expression of mRNAs that are typically increased by vasopressin, including AQP2. physiology.org This demonstrates that V2 receptor antagonists disrupt the signaling pathways that modulate AQP2 gene transcription, leading to a reduced cellular pool of AQP2 protein over time. physiology.orgnih.gov
The trafficking of AQP2 is tightly controlled by its phosphorylation state. nih.gov Vasopressin, through the V2R-cAMP-PKA pathway, stimulates the phosphorylation of the AQP2 protein at several serine residues in its C-terminus, including Ser256, Ser264, and Ser269. mdpi.comnih.gov Phosphorylation at Ser256 is considered a critical step for the translocation of AQP2 to the plasma membrane. nih.govnih.gov
V2 receptor antagonists prevent these phosphorylation events. In normal rats, treatment with a V2-receptor antagonist markedly reduces the levels of phosphorylated AQP2 (p-AQP2). physiology.org This suggests that antagonist binding either reduces PKA activity or promotes the dephosphorylation of AQP2, possibly by activating phosphatases. physiology.org By preventing the necessary phosphorylation, particularly at Ser256, antagonists ensure that AQP2 remains within intracellular vesicles, thereby blocking its insertion into the apical membrane. nih.govphysiology.org
Table 2: Key Phosphorylation Sites of AQP2 and Regulation by V2R Signaling
| Phosphorylation Site | Effect of Vasopressin (V2R Agonist) | Implied Effect of V2R Antagonist | Role in Trafficking | Source |
| Serine 256 (S256) | Increased Phosphorylation | Decreased Phosphorylation | Critical for exocytosis to apical membrane | nih.govnih.gov |
| Serine 261 (S261) | Decreased Phosphorylation | Increased Phosphorylation | Involved in endocytosis regulation | nih.gov |
| Serine 264 (S264) | Increased Phosphorylation | Decreased Phosphorylation | Involved in trafficking | mdpi.comnih.gov |
| Serine 269 (S269) | Increased Phosphorylation | Decreased Phosphorylation | Involved in endocytosis regulation | nih.govmdpi.com |
Receptor Conformation and Biased Signaling
The function of a GPCR is dictated by its three-dimensional shape, or conformation. Ligand binding induces specific conformational changes that determine which intracellular signaling partners are engaged.
V2 receptor antagonists function by binding to the receptor and stabilizing it in an inactive conformational state. nih.gov This prevents the receptor from adopting the active conformation required to bind and activate its primary signaling partner, the Gs protein. nih.govwikipedia.org Molecular dynamics simulations and NMR studies on the V2R bound to the antagonist tolvaptan have provided insight into this inactive state. nih.gov This antagonist-bound conformation inhibits the necessary structural rearrangements, such as the outward movement of transmembrane helix 6, which are hallmarks of GPCR activation.
Furthermore, the concept of biased signaling suggests that a receptor can preferentially activate one signaling pathway over another. biorxiv.org Studies combining molecular pharmacology and dynamics simulations have explored the conformational diversity of the V2R when bound to different ligands, including antagonists. nih.gov The binding of an antagonist like tolvaptan locks the receptor in a conformation that specifically prevents Gs protein coupling and cAMP production. nih.govnih.gov This is distinct from the conformation induced by a biased agonist, which might activate G proteins but fail to recruit other proteins like β-arrestins. nih.gov The antagonist-induced conformation effectively blocks all downstream signaling initiated by vasopressin.
G Protein-Coupled Receptor (GPCR) Biased Activation Studies
G protein-coupled receptors (GPCRs) are the largest family of transmembrane proteins and key regulators of cellular signaling. biorxiv.org Upon activation by an extracellular ligand, GPCRs undergo conformational changes that allow them to interact with intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins (βArrs). nih.gov The concept of biased activation, or functional selectivity, describes the ability of different ligands to stabilize distinct receptor conformations, which in turn preferentially activate a subset of downstream signaling pathways. biorxiv.orgmdpi.com This phenomenon has opened new avenues for drug discovery, aiming to develop biased ligands that trigger therapeutically desirable effects while minimizing side effects. biorxiv.orgmdpi.com
The vasopressin V2 receptor (V2R), a member of the class A GPCR family, is a key regulator of water homeostasis. nih.gov Its signaling is not limited to the canonical Gs protein-cAMP pathway. Studies have shown that the V2R can engage a wide array of G proteins from different subfamilies, and its signaling profile can be influenced by small structural changes in its ligands. qub.ac.uk
Research into V2R antagonists has revealed complex biased signaling properties. For instance, satavaptan (B1662539) has been described as an inverse agonist for Gsα signaling, meaning it inhibits adenylyl cyclase activity even without ligand stimulation, while simultaneously acting as a partial agonist towards the β-arrestin pathway, capable of recruiting β-arrestin and stimulating the ERK MAP kinase pathway. nih.gov This dual activity highlights the nuanced mechanism of some V2R antagonists.
To understand the structural underpinnings of biased activation at the V2R, researchers have employed a combination of nuclear magnetic resonance (NMR) spectroscopy, molecular pharmacology, and molecular dynamics (MD) simulations. nih.govprereview.org These studies have examined the different conformations the V2R adopts when bound to various ligands, such as the endogenous agonist arginine-vasopressin (AVP), biased agonists, and antagonists like tolvaptan. biorxiv.orgnih.govbiorxiv.org Findings suggest that the bias for Gs protein signaling over the β-arrestin pathway involves specific interactions between the conserved NPxxY motif in transmembrane helix 7 (TM7) and TM3, which compacts helix 8 (H8) towards TM1, a conformation that likely inhibits β-arrestin signaling. nih.gov This provides a potential structural explanation for how some ligands can favor G protein activation while disfavoring β-arrestin recruitment. biorxiv.orgnih.gov
Table 1: Biased Signaling Profiles of Selected V2 Receptor Ligands
| Ligand | Ligand Type | Effect on Gs-cAMP Pathway | Effect on β-Arrestin Pathway | Reference |
|---|---|---|---|---|
| Arginine-Vasopressin (AVP) | Endogenous Unbiased Agonist | Activation | Activation/Recruitment | biorxiv.orgnih.gov |
| Tolvaptan | Antagonist | Inhibition | Blocks agonist-induced activation; little to no direct effect on β-arrestin signaling in some systems. | nih.govnih.gov |
| Satavaptan | Antagonist / Inverse Agonist / Partial Agonist | Inverse Agonism (Inhibition) | Partial Agonism (Stimulation of ERK) | nih.gov |
| MCF14 | Partial Gs-Biased Agonist | Partial Activation | Reduced recruitment compared to AVP. | biorxiv.orgnih.gov |
Interactions with Beta-Arrestin Pathways (Antagonist Effects)
Following agonist-induced activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. mdpi.comyoutube.com This interaction performs two major functions: it desensitizes G protein signaling by sterically blocking the G protein-binding site, and it initiates a second wave of signaling by acting as a scaffold for various proteins, including kinases like the mitogen-activated protein kinases (MAPKs) ERK1/2. mdpi.comyoutube.com β-arrestins also facilitate the internalization of the receptor via clathrin-mediated endocytosis. youtube.com The V2R is classified as a class B receptor, which forms a stable and long-lasting complex with β-arrestin that is internalized and trafficked to endosomes. nih.govnih.gov
V2 receptor antagonists primarily function by blocking the effects of the endogenous agonist, arginine-vasopressin (AVP). researchgate.net Their interaction with β-arrestin pathways is a key component of their mechanism of action. Global phosphoproteomic studies on collecting duct cells treated with the V2R antagonist satavaptan revealed that it effectively blocks the phosphorylation events stimulated by the V2R agonist dDAVP. nih.govphysiology.org Satavaptan was found to prevent the activation of basophilic kinases and the inhibition of proline-directed kinases that are normally regulated by vasopressin, affecting processes such as cell-cell junction regulation and actin cytoskeleton dynamics. nih.govphysiology.org This demonstrates that the antagonist broadly counteracts vasopressin's influence on cellular signaling networks, many of which are downstream of or modulated by β-arrestin. nih.gov
However, the interaction is not always straightforward antagonism. As noted previously, some antagonists like satavaptan can potentially recruit β-arrestin and act as partial agonists for β-arrestin-dependent pathways, such as ERK activation. nih.gov In contrast, studies with tolvaptan in a collecting duct cell line indicated that β-arrestin signaling plays little to no role in the regulation of ERK activity in that specific cell system, with effects being more dependent on the PKA pathway. nih.gov This suggests that the antagonist's effect on β-arrestin-mediated signaling can be context- and cell-type-dependent.
The V2R-β-arrestin interaction has been visualized at a molecular level using cryo-electron microscopy, revealing an original interface that involves all intracellular loops of the receptor. nih.gov Antagonists, by preventing the receptor from adopting an active conformation, would preclude the phosphorylation and subsequent high-affinity binding of β-arrestin required for desensitization and signaling. Furthermore, inhibitors that specifically block the interaction between β-arrestin and the clathrin adaptor protein AP2, such as the experimental compound Barbadin, have been shown to block the agonist-promoted endocytosis of the V2R. nih.gov This confirms the critical role of the β-arrestin/AP2 complex in V2R trafficking and demonstrates that preventing this step can trap receptor/β-arrestin complexes at the plasma membrane. nih.gov
Table 2: Effects of V2 Receptor Antagonists on β-Arrestin-Mediated Processes
| Antagonist | Effect on Agonist-Induced β-Arrestin Recruitment | Effect on Downstream β-Arrestin Signaling (e.g., ERK) | Effect on Receptor Internalization | Reference |
|---|---|---|---|---|
| Satavaptan | Can act as a partial agonist, potentially recruiting β-arrestin. | Can stimulate ERK MAP kinase pathway. | Blocks agonist-induced effects on related pathways. | nih.govnih.gov |
| Tolvaptan | Blocks agonist-induced recruitment. | In some cell models, shows little direct effect on β-arrestin-mediated ERK activation. | Blocks agonist-induced internalization. | nih.govphysiology.org |
| Lixivaptan | Blocks agonist-induced recruitment. | Prevents agonist-induced phosphorylation of AQP2, a downstream effect of the canonical pathway. | Inhibits AQP2 translocation, an effect linked to receptor activity. | nih.gov |
Preclinical Pharmacological Characterization of Vasopressin V2 Receptor Antagonist 1
In vitro Studies
In vitro studies are essential for elucidating the direct interaction of a vasopressin V2 receptor antagonist with its target receptor and for understanding its effects at the cellular level. These assays are typically conducted using engineered cell lines, isolated cell membranes, and primary cell cultures.
Cell lines genetically engineered to express the human V2 receptor, such as Human Embryonic Kidney 293 (HEK293), HeLa, and Chinese Hamster Ovary (CHO) cells, are standard tools for characterizing V2 receptor antagonists. These assays measure the ability of the antagonist to block the effects of arginine vasopressin (AVP) or other V2 receptor agonists. A key downstream signaling event following V2 receptor activation is the production of cyclic adenosine (B11128) monophosphate (cAMP).
For instance, studies using HeLa cells that express the human V2 receptor have demonstrated that antagonists like Tolvaptan (B1682983) effectively inhibit the AVP-induced generation of cAMP. nih.gov This demonstrates the compound's ability to block the intracellular signaling cascade initiated by the natural ligand. This antagonistic activity is typically concentration-dependent, allowing for the determination of the compound's potency (often expressed as an IC₅₀ value). Furthermore, these assays can confirm that the antagonist itself does not have any intrinsic agonistic activity, meaning it does not stimulate the receptor in the absence of an agonist. nih.gov The antiproliferative effects of some V2 receptor antagonists have also been explored in various human cancer cell lines. endocrine-abstracts.org
Membrane preparations isolated from cells or tissues expressing the V2 receptor are used for radioligand binding assays. These assays directly measure the affinity of the antagonist for the receptor. In this method, a radiolabeled form of AVP (e.g., [³H]AVP) is incubated with the membrane preparation in the presence of varying concentrations of the antagonist.
Research has shown that V2 receptor antagonists competitively inhibit the binding of [³H]AVP to human and rat V2 receptors. oup.com This competitive antagonism indicates that the antagonist binds to the same site as the natural hormone. These binding studies are crucial for determining the antagonist's affinity (Kᵢ value) and its selectivity. For example, the V2 receptor antagonist Tolvaptan has been shown to have a 29-fold greater selectivity for the human V2 receptor over the V1a receptor subtype, with no inhibitory activity at V1b receptors. nih.gov This high selectivity is a desirable characteristic, as it minimizes off-target effects.
Primary cell cultures provide a model that more closely resembles the physiological environment of target tissues. Studies using primary cultured inner medullary collecting duct cells have shown that V2 receptor antagonists can block the upregulation of aquaporin-2 (AQP2) water channels. nih.gov AVP normally promotes the insertion of AQP2 into the cell membrane, increasing water reabsorption. Antagonists prevent this action, which is the cellular basis for their aquaretic effect. For example, the upregulation of AQP2 induced by various substances was shown to be blocked by the V2R antagonist Tolvaptan in these primary cells. nih.gov
In addition to renal cells, the effects of V2 receptor antagonists have been examined in other cell types, such as cardiac fibroblasts. In cultured rat cardiac fibroblasts, V2 receptor antagonism has been found to attenuate profibrotic effects. nih.gov For example, Tolvaptan was shown to mitigate the increased expression of profibrotic and matrix genes that were stimulated by homocysteine and sodium chloride. nih.gov This suggests a direct action of V2 receptor antagonists on cardiac cells, potentially modulating myocardial matrix deposition. nih.gov
In vivo Studies in Animal Models
In vivo studies in animal models, primarily rodents and canines, are critical for evaluating the integrated physiological effects of V2 receptor antagonists, including their impact on renal function and systemic fluid balance.
The hallmark effect of a vasopressin V2 receptor antagonist is aquaresis, which is the excretion of electrolyte-free water. This is distinct from the action of conventional diuretics, which increase both water and electrolyte excretion. In various animal models, administration of V2 receptor antagonists leads to a significant and dose-dependent increase in urine output. oup.comnih.gov
This increased urine volume is accompanied by a corresponding decrease in urine osmolality, confirming that the excreted fluid is dilute. oup.comoup.com For example, the V2 receptor antagonist SR121463 induced dose-dependent aquaresis in rats. nih.gov Similarly, Tolvaptan has demonstrated marked aquaretic effects in healthy and diseased animal models, causing an increase in urine volume and a decrease in urine osmolality. nih.govoup.com This effect is a direct consequence of blocking V2 receptors in the kidney's collecting ducts, which prevents AVP-mediated water reabsorption. nih.govturkjnephrol.org The aquaretic response confirms the functional antagonism of the V2 receptor in a whole-organism setting.
Table 1: Aquaretic Effects of V2 Receptor Antagonists in Animal Models
| Compound | Animal Model | Effect on Urine Output | Effect on Urine Osmolality | Citation |
|---|---|---|---|---|
| SR121463 | Rat | Dose-dependent increase | Not specified | nih.gov |
| Tolvaptan | Rat | Dose-dependent increase | Dose-dependent decrease | oup.com |
| OPC-31260 | Rat (SIADH model) | Increase | Significant decrease | oup.com |
| Tolvaptan | Canine (Heart Failure) | Increase | Not specified | nih.gov |
By promoting the excretion of free water, V2 receptor antagonists are expected to increase the concentration of solutes in the remaining body fluid, thereby raising plasma osmolality and serum sodium levels. This effect is particularly relevant in conditions of hyponatremia (low serum sodium).
Table 2: Effects of V2 Receptor Antagonists on Plasma Parameters in Animal Models
| Compound | Animal Model | Effect on Plasma Sodium | Effect on Plasma Osmolality | Citation |
|---|---|---|---|---|
| SR121463 | Rat (chronic) | No change (at 24h post-dose) | No change (at 24h post-dose) | nih.gov |
| Tolvaptan | Rat (hyponatremia) | Gradual increase | Not specified | oup.com |
| OPC-31260 | Rat (SIADH model) | Increase | Increase | oup.com |
| Tolvaptan | Human (exercise) | Mild increase (hypernatremia) | Mild increase | nih.gov |
Table of Compound Names
| Generic/Code Name | Chemical Name |
| Arginine Vasopressin (AVP) | (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
| Conivaptan | N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d] nih.govbenzazepin-6(1H)-yl)carbonyl]phenyl]-(1,1'-biphenyl)-2-carboxamide |
| Lixivaptan | N-[[4-[[5-chloro-2-methyl-3-(2-methylbenzoyl)indol-1-yl]methyl]phenyl]methyl]acetamide |
| Mozavaptan | N-(4-{[5-(dimethylamino)-1-naphthyl]sulfonyl}-2-methoxyphenyl)-5-fluoro-2-methylbenzamide |
| OPC-31260 | 1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone |
| Satavaptan (B1662539) | 1-[[4-(N-tert-butylcarbamoyl)-2-methoxyphenyl]sulfonyl]-5-ethoxy-3-[spiro[4-(2-morpholinoethoxy)cyclohexane]]indol-2-one |
| SR121463 | 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one |
| Tolvaptan | N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide |
Assessment of Selectivity in Animal Models (e.g., V1a-mediated effects)
A critical aspect of the preclinical pharmacological characterization of a selective vasopressin V2 receptor antagonist is the rigorous assessment of its receptor selectivity, particularly concerning the closely related vasopressin V1a receptor. The V1a receptor primarily mediates vasoconstriction, and therefore, off-target antagonism of this receptor could lead to unintended hemodynamic effects. In contrast, the desired therapeutic action of a V2 receptor antagonist is aquaresis—the excretion of electrolyte-free water—mediated by its action in the renal collecting ducts. Animal models provide an essential platform for evaluating this selectivity in a physiological context.
Detailed research findings for compounds representative of selective V2 receptor antagonists demonstrate this principle. For instance, the nonpeptide antagonist SR121463A has been extensively studied in vitro and in vivo. In vitro binding assays using kidney membranes from various species, including rats and humans, have shown that this compound possesses a high affinity for the V2 receptor, with a more than 100-fold lower affinity for the V1a receptor. jci.org This high degree of selectivity is a key predictor of its specific pharmacological profile in vivo.
In conscious, normally hydrated rats, administration of SR121463A results in a potent and dose-dependent increase in urine output and a corresponding decrease in urine osmolality. nih.govnih.gov This effect is characteristic of a purely aquaretic action. Crucially, this diuresis occurs without significant changes in the urinary excretion of sodium (Na+) and potassium (K+), distinguishing it from the action of conventional diuretics like furosemide (B1674285) or hydrochlorothiazide. nih.govnih.gov This lack of effect on electrolyte balance further supports the compound's selectivity for the V2 receptor, as V1a receptor modulation can influence renal sodium handling.
Conversely, compounds with a less favorable selectivity profile, such as OPC-31260, which is considered a mixed V2/V1a antagonist, exhibit a different pharmacological profile. nih.gov While it also produces aquaresis, its significant affinity for the V1a receptor suggests a greater potential for off-target effects. jci.orgnih.gov
Studies in animal models of disease further underscore the importance of V2 receptor selectivity. In a mouse model of autosomal dominant polycystic kidney disease (ADPKD), the therapeutic benefits of the V2 receptor antagonist tolvaptan were shown to be mediated by V2 receptor inhibition. physiology.orgnih.gov The concurrent administration of a selective V1a receptor antagonist did not enhance the therapeutic effect, indicating that the V1a receptor does not play a significant role in the primary mechanism of action of tolvaptan in this model. physiology.orgnih.gov Furthermore, in rats with congestive heart failure, chronic administration of the V2 antagonist OPC-31260 led to a sustained increase in urine volume and a decrease in urine osmolality without affecting blood pressure, a parameter largely influenced by V1a receptor activation. nih.gov
The following interactive table summarizes the in vitro receptor binding affinity of representative vasopressin receptor antagonists, illustrating the concept of selectivity.
Physiological and Pathophysiological Effects in Animal Models
Renal Water Homeostasis and Electrolyte Regulation
The primary physiological role of the vasopressin V2 receptor is to regulate water reabsorption in the kidneys. By binding to these receptors, AVP facilitates the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water permeability and promoting water retention. oup.com Vasopressin V2 receptor antagonists directly counteract this mechanism.
Effects on Free Water Excretion in Normal Animal Models
In normal, healthy animal models, the administration of vasopressin V2 receptor antagonists consistently induces a state of aquaresis, characterized by a significant increase in urine output and a corresponding decrease in urine osmolality. drugbank.comnih.gov This effect is achieved by preventing AVP-mediated water reabsorption in the renal collecting ducts, leading to increased electrolyte-free water clearance (CH2O). drugbank.comsamsca.com
Studies in rats and dogs have demonstrated these aquaretic effects. For instance, oral administration of the non-peptide V2 receptor antagonist SR121463 to normal rats resulted in a potent, dose-dependent increase in urine volume. nih.gov This enhanced water excretion occurs without a significant, sustained alteration in the excretion of key electrolytes such as sodium and potassium. frontiersin.orgnih.govnih.gov While a transient increase in sodium excretion was observed in the initial hours following administration in one rat study, this effect was not sustained over a 24-hour period, highlighting the predominantly aquaretic, rather than natriuretic, nature of the response. nih.gov This selective water diuresis effectively increases free water excretion, a foundational effect observed across various animal models. nih.govnih.gov
The table below summarizes the typical effects observed in normal animal models following the administration of a vasopressin V2 receptor antagonist.
| Parameter | Effect | Mechanism |
| Urine Volume | ↑↑ | Inhibition of water reabsorption in collecting ducts. samsca.com |
| Free Water Clearance (CH2O) | ↑ | Increased excretion of solute-free water. drugbank.com |
| Urine Osmolality | ↓ | Dilution of urine due to decreased water reabsorption. drugbank.com |
| Urinary Electrolyte Excretion (Na+, K+) | ↔ | Primarily affects water channels, not electrolyte transporters. frontiersin.orgnih.gov |
| Plasma Sodium Concentration | ↔ or ↑ | Water loss can lead to a relative increase in sodium concentration. drugbank.com |
Table 1: Effects of V2 Receptor Antagonists on Renal Parameters in Normal Animal Models
Reversal of Water Retention in Experimental Animal Models of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)
Animal models of SIADH are crucial for studying disorders characterized by excessive AVP release, leading to water retention and dilutional hyponatremia. In rat models of hyponatremia, which mimic the conditions of SIADH, vasopressin V2 receptor antagonists have demonstrated the ability to correct these imbalances.
The administration of tolvaptan (B1682983) in rat models of both acute and chronic hyponatremia effectively improved low serum sodium levels. nih.gov This correction is a direct consequence of the aquaretic effect, where the excretion of excess free water helps to normalize the sodium concentration in the blood. By blocking the V2 receptors, the antagonists prevent the AVP-driven water retention that underlies the pathophysiology of SIADH, thereby improving organ water retention and, in severe models, preventing death. nih.gov The ability of these compounds to promote aquaresis without substantially affecting electrolyte balance makes them a targeted approach for the water imbalance seen in experimental SIADH. nih.govtaylorandfrancis.com
Polycystic Kidney Disease (PKD) Models
Polycystic kidney disease is a genetic disorder characterized by the formation and growth of numerous cysts in the kidneys. A key signaling molecule implicated in the proliferation of cyst-lining epithelial cells and cyst fluid secretion is cyclic adenosine (B11128) monophosphate (cAMP). Vasopressin, via the V2 receptor, is a potent stimulator of cAMP production in the kidney. nih.gov This has led to the investigation of V2 receptor antagonists as a potential therapeutic strategy in animal models of PKD.
Inhibition of Cyst Growth and Progression in Rodent Models (e.g., PCK rat, Pkd1-deletion mouse)
Studies in various rodent models of both autosomal dominant (ADPKD) and autosomal recessive (ARPKD) polycystic kidney disease have shown that vasopressin V2 receptor antagonists can significantly slow disease progression. In the PCK rat, an orthologous model for human ARPKD, treatment with V2 receptor antagonists like tolvaptan or OPC-31260 led to a marked reduction in kidney enlargement. nih.govnih.gov
Specifically, these antagonists were found to decrease the total kidney weight and reduce the volume occupied by cysts and fibrosis. nih.gov Similar inhibitory effects on cyst development and renal enlargement have been observed in mouse models of ADPKD (Pkd2/WS25 mice) and nephronophthisis (pcy mouse). nih.gov These findings suggest that blocking the vasopressin-V2 receptor pathway interferes with the fundamental mechanisms of cyst formation and expansion in these genetic disease models.
Modulation of Renal cAMP Levels in PKD Animal Models
The therapeutic effect of V2 receptor antagonists in PKD models is strongly linked to their ability to modulate intracellular signaling pathways. The binding of vasopressin to the V2 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP is believed to drive the cell proliferation and fluid secretion that contribute to cyst growth.
In vitro and in vivo studies have confirmed that V2 receptor antagonists, such as tolvaptan and OPC-31260, effectively lower renal epithelial cell cAMP levels in animal models of PKD. nih.gov By blocking the V2 receptor, these antagonists inhibit the AVP-induced production of cAMP, thereby downregulating the proliferative signals that contribute to cystogenesis. nih.govnih.gov This mechanistic action provides a direct link between V2 receptor antagonism and the observed reduction in kidney cyst burden.
Preservation of Renal Function Markers in Animal Models of PKD
Beyond the structural improvements in the kidney, V2 receptor antagonists have also been shown to preserve renal function in animal models of PKD. As cysts grow and replace healthy kidney tissue, renal function declines, which can be monitored by measuring markers such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602).
In studies involving PKD animal models, treatment with V2 receptor antagonists has been associated with the preservation of renal function. nih.gov For example, in PCK rats, the inhibition of cyst growth by tolvaptan was accompanied by an attenuation of the rise in BUN, indicating better-preserved kidney function compared to untreated controls. This suggests that by slowing the structural progression of the disease, V2 receptor antagonists can consequently delay the decline in renal excretory function.
The table below summarizes the observed effects of V2 receptor antagonists in preclinical PKD models.
| Parameter | Animal Model | Effect | Reference |
| Kidney Weight | PCK rat | ↓ | nih.gov |
| Cyst Volume | PCK rat | ↓ | nih.gov |
| Fibrosis Volume | PCK rat | ↓ | nih.gov |
| Renal cAMP Levels | PKD mouse/rat models | ↓ | nih.gov |
| Renal Function (e.g., BUN) | PCK rat | Preservation/Improvement | nih.gov |
Table 2: Effects of V2 Receptor Antagonists in Animal Models of Polycystic Kidney Disease
Cardiovascular System Models
Research in animal models has elucidated the significant role of vasopressin V2 receptor antagonists in modulating cardiovascular pathophysiology, particularly in the context of myocardial fibrosis and hemodynamics.
Myocardial fibrosis, a key factor in the pathophysiology of heart failure with preserved ejection fraction, has been shown to be influenced by vasopressin V2 receptor antagonism. nih.gov In a study utilizing a hyperhomocysteinemia-induced model of myocardial fibrosis in Sprague-Dawley rats, the administration of a V2 receptor antagonist, tolvaptan, demonstrated significant therapeutic effects. nih.gov The model, which combined hyperhomocysteinemia with a high-salt diet to promote fibrosis, showed that treatment with the antagonist attenuated the development of myocardial fibrosis. nih.gov Furthermore, the treatment led to a reduction in the expression of profibrotic and matrix genes within the heart tissue. nih.gov These findings highlight a direct role for V2 receptor antagonism in mitigating the structural remodeling of the myocardium in response to pro-fibrotic stimuli. nih.gov
Table 1: In Vivo Effects of V2 Receptor Antagonist on Myocardial Fibrosis Model
| Model | Stimuli | Treatment | Observed Effects | Source |
| Sprague-Dawley Rats | Hyperhomocysteinemia + High-Salt Diet | Tolvaptan | Attenuated myocardial fibrosis; Reduced profibrotic and matrix gene expression. | nih.gov |
The anti-fibrotic effects of V2 receptor antagonism have been further clarified through in vitro studies on cultured rat cardiac fibroblasts. When these cells were exposed to pro-fibrotic stimuli, specifically homocysteine and sodium chloride, there was a notable increase in the expression of profibrotic and matrix genes. nih.gov This was accompanied by the activation of the PI3/Akt signaling pathway. nih.gov Treatment with tolvaptan successfully attenuated these cellular responses. nih.gov The study observed that the pro-fibrotic stimuli increased vasopressin levels, vasopressin gene expression, and V2 receptor expression in the cultured fibroblasts, effects which were also mitigated by tolvaptan. nih.gov This suggests that V2 receptor antagonists exert their anti-fibrotic effects, at least in part, by directly acting on cardiac fibroblasts to suppress matrix deposition. nih.gov
However, it is important to note that not all of arginine vasopressin's (AVP) effects on cardiac fibroblasts are mediated through the V2 receptor. Research has shown that AVP-stimulated DNA synthesis and proliferation in adult rat cardiac fibroblasts are mediated via the V1 receptor. nih.gov This proliferative effect was abolished by a V1 receptor antagonist but not by a V2 receptor antagonist, indicating that V2 antagonism specifically targets certain fibrotic pathways without affecting V1-mediated mitogenic signals. nih.gov
Table 2: In Vitro Effects of V2 Receptor Antagonist on Cardiac Fibroblasts
| Cell Type | Stimuli | Treatment | Key Findings | Signaling Pathway Implicated | Source |
| Cultured Rat Cardiac Fibroblasts | Homocysteine + NaCl | Tolvaptan | Attenuated profibrotic and matrix gene expression. | PI3/Akt Pathway | nih.gov |
| Adult Rat Cardiac Fibroblasts | Arginine Vasopressin (AVP) | V2 Receptor Antagonist | Did not abolish AVP-stimulated DNA synthesis. | Not applicable (V1 receptor mediated) | nih.gov |
The hemodynamic effects of pure vasopressin V2 receptor antagonists are primarily considered indirect. mdedge.comnih.gov Unlike V1a receptor activation, which causes potent vasoconstriction, V2 receptor activation is principally linked to water retention via the expression of aquaporin channels in the renal collecting ducts. mdedge.com Therefore, antagonism of the V2 receptor leads to aquaresis—the excretion of free water—which can theoretically improve hemodynamics by reducing preload, diastolic wall stress, and stimuli for ventricular remodeling. mdedge.comumn.eduoup.com
Studies in animal models support this theoretical framework. In rats that have experienced a myocardial infarction, the V2 receptor antagonist OPC-31260 was shown to reduce left ventricular end-diastolic pressure (LVEDP) and central venous pressure in both the early and late phases post-infarction. nih.gov This contrasts with a V1 receptor antagonist, which only demonstrated hemodynamic improvements in the early phase. nih.gov The sustained reduction in cardiac filling pressures with V2 antagonism is attributed to its effect on fluid balance. oup.com This reduction in extracellular fluid volume is also associated with decreases in plasma ANP and right ventricular systolic pressure in heart failure models. oup.com While pure V2 antagonists have shown minimal direct hemodynamic effects in some studies, their ability to facilitate diuresis is a key mechanism for potential hemodynamic benefits in conditions like heart failure. nih.govresearchgate.net
Diabetic Nephropathy Models
V2 receptor antagonism has emerged as a potential therapeutic strategy for diabetic nephropathy, a major complication of diabetes mellitus. nih.gov The rationale is supported by observations that plasma vasopressin is elevated in both type I and type II diabetes and that vasopressin-deficient Brattleboro rats are protected from some of the renal complications of experimentally induced diabetes. pnas.org
Studies in mouse models of type 2 diabetes (obese diabetic db/db mice) have demonstrated the causal role of vasopressin in the development of albuminuria and glomerular hyperfiltration via the V2 receptor. nih.gov In one such study, treatment with the selective V2 receptor antagonist SR121463 for 12 weeks had significant renal benefits without altering blood glucose levels. nih.gov
After four weeks of treatment, the urinary albumin to creatinine ratio in the antagonist-treated mice was 50% lower than in non-treated diabetic mice, an effect that was sustained for the duration of the experiment. nih.gov Furthermore, while the glomerular filtration rate progressively increased over time in the untreated diabetic mice (a condition known as hyperfiltration), it remained stable in the mice receiving the V2 receptor antagonist. nih.gov The treatment also induced a significant increase in urine output and a decrease in urine osmolality, consistent with its mechanism of action. nih.gov These findings show that selective V2 receptor antagonism can ameliorate key early features of diabetic nephropathy in an animal model. nih.gov
Table 3: Effects of V2 Receptor Antagonist in a Mouse Model of Type 2 Diabetes
| Model | Treatment | Duration | Effect on Albuminuria | Effect on Glomerular Filtration | Source |
| db/db Mice | SR121463 | 12 Weeks | 50% reduction in urinary albumin to creatinine ratio. | Prevented the development of glomerular hyperfiltration. | nih.gov |
Other Animal Models and Mechanistic Insights
The mechanisms underlying the benefits of V2 receptor antagonism extend beyond direct cardiac and renal effects. In animal models of heart failure, the reduction in extracellular fluid volume achieved through V2 antagonism leads to a cascade of beneficial downstream effects, including decreased plasma ANP, reduced right and left ventricular filling pressures, and a reduction in cardiac weight. oup.com
An intriguing observation was made in cultured vascular smooth muscle cells. oup.com Under conditions of hypo-osmolality, which can occur in hyponatremia, there is an increase in intracellular ionized free calcium, enhancing the cells' response to vasoconstrictors. oup.com A V2 antagonist was found to reverse these changes, suggesting a potential mechanism to counteract heightened vascular tone in certain pathological states. oup.com Additionally, studies in conscious dogs have shown that at elevated concentrations, vasopressin can contribute to renal vasoconstriction and reduced solute excretion, effects that are abolished by a V1/V2-receptor antagonist. nih.gov This suggests that by promoting aquaresis, V2 antagonists can prevent the secondary renal vasoconstrictive effects that might be triggered by high vasopressin levels. nih.gov
Studies on sweating and fluid balance in exercising animal models
The role of the vasopressin V2 receptor (V2R) in regulating sweat and fluid balance during physical exertion has been a subject of scientific inquiry. It has been hypothesized that arginine vasopressin (AVP), by activating V2 receptors, could mediate the insertion of aquaporin-5 (AQP5) water channels in sweat glands, leading to more concentrated sweat and thus conserving body water. nih.gov
Conversely, earlier studies involving direct injections of vasopressin in rats did show an effect on sweat. researchgate.net Injections into the plantar aspect of the foot resulted in significant increases in sweat sodium concentration, accompanied by a reduction in the sweat rate. researchgate.net This suggests that while systemic antagonism during exercise may not show a pronounced effect on sweat composition, local AVP activity could play a role, likely mediated by V2 receptors rather than V1 receptors. researchgate.net
Table 1: Effects of V2R Modulation on Exercising Runners
Summary of findings from a randomized control trial investigating the effects of a V2R antagonist (Tolvaptan), a V2R agonist (Desmopressin), and a placebo on physiological parameters during exercise. nih.govnih.gov
| Parameter | V2R Antagonist (Tolvaptan) | Placebo | V2R Agonist (Desmopressin) | Outcome Significance |
| Urine Osmolality | Decreased | No significant change | Increased | Significant condition effect (P < 0.0001) |
| Urine Sodium Conc. | Decreased | No significant change | Increased | Significant condition effect (P < 0.0001) |
| Plasma Osmolality | Increased | Increased with exercise | Increased with exercise | Significant condition effect (P < 0.05) |
| Plasma Sodium Conc. | Increased | Increased with exercise | Increased with exercise | Significant condition effect (P < 0.05) |
| Sweat Sodium Conc. | No significant change | No significant change | No significant change | No significant condition effect |
| Salivary Sodium Conc. | No significant change | No significant change | No significant change | No significant condition effect |
| Performance Time | No significant change | No significant change | No significant change | Not altered between conditions (P = 0.80) |
Investigations into CNS-related effects mediated by V2R in animal brains (theoretical)
The primary physiological role of the V2 receptor is associated with water homeostasis via its action in the kidney. nih.gov However, V2 receptors are also expressed in other tissues, including, to a lesser extent, the central nervous system (CNS). nih.gov While most AVP-mediated signaling in the brain is processed through the V1a receptor subtype, the presence of V2 receptors suggests they may have specific, albeit less dominant, functions. nih.gov Theoretically, central V2R activation could be involved in regulating brain water content, as AVP has been implicated in the formation of brain edema. nih.gov
These findings suggest that while V2 receptors are not the primary drivers of post-traumatic secondary injury in the brain, they do contribute specifically to the formation of edema, validating their role as a potential, though perhaps secondary, therapeutic target in CNS pathologies involving fluid imbalance. nih.gov
Table 2: Effects of Central V2R Antagonism in a TBI Mouse Model
Summary of findings on the intracerebroventricular (ICV) administration of the V2R antagonist SR-121463A on key outcomes 24 hours after traumatic brain injury (TBI) in mice. nih.gov
| Outcome Parameter | Effect of V2R Antagonist (SR-121463A) | Significance |
| Brain Edema | Reduced by 41% | Significant |
| Intracranial Pressure (ICP) | No significant influence | Not Significant |
| Contusion Volume (Lesion Growth) | No significant influence | Not Significant |
Role as a molecular chaperone for misfolded V2 receptors in NDI models
A significant number of mutations in the V2 receptor gene lead to X-linked nephrogenic diabetes insipidus (NDI), a disorder characterized by the inability of the kidneys to concentrate urine in response to AVP. nih.govfrontiersin.org Many of these mutations are missense mutations that cause the receptor protein to misfold. nih.gov This misfolding is recognized by the cell's quality control system within the endoplasmic reticulum (ER), leading to the intracellular retention and degradation of the mutant receptors, preventing them from reaching the cell surface to function. nih.govfrontiersin.org
Cell-permeable, nonpeptidic V2 receptor antagonists have been shown to act as "pharmacological chaperones" for certain classes of these misfolded receptors. nih.govoup.com These antagonist compounds can enter the cell and bind to the improperly folded V2R mutants within the ER. nih.govnih.gov This binding is thought to stabilize the receptor's conformation, allowing it to escape the ER quality control mechanism, proceed through the maturation process, and be correctly trafficked to the plasma membrane. nih.govoup.com Once at the cell surface, the rescued receptor can then bind to AVP and initiate the signal transduction cascade necessary for water reabsorption. nih.gov
This chaperone effect has been demonstrated in cellular models for several NDI-causing mutations. For instance, treatment with the V2R antagonist tolvaptan was shown to partially restore the function of the S127F-V2R mutant in HEK293 cells. frontiersin.org Similarly, the antagonist SR49059 was found to significantly improve the maturation and cell surface targeting of the R137H V2R mutant, which is otherwise poorly processed. oup.com This mechanism presents a promising therapeutic strategy for NDI patients who have mutations that result in misfolded but potentially functional receptors. nih.gov
Table 3: V2R Antagonists as Pharmacological Chaperones for NDI-Causing Mutants
Examples of V2R antagonists and the specific V2R mutations they have been shown to rescue in experimental NDI models. frontiersin.orgoup.com
| V2R Antagonist | Rescued V2R Mutant | Experimental Model | Mechanism of Action |
| Tolvaptan | S127F | HEK293 Cells | Partially restored cAMP generating function by rescuing misfolded receptor. frontiersin.org |
| SR49059 | R137H | Cellular Models | Improved maturation and cell surface targeting of the poorly processed mutant. oup.com |
| SR49059 | W164S, del62-64 | Cellular Models | Rescued folding, trafficking, and function of intracellularly retained receptors. oup.com |
Advanced Research Methodologies for Studying Vasopressin V2 Receptor Antagonist 1
Receptor Binding Assays (Radioligand Displacement)
Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor. For the Vasopressin V2 receptor (V2R), these assays are typically performed using the radioligand displacement method. This technique measures the ability of an unlabeled compound, such as Vasopressin V2 receptor antagonist 1, to compete with and displace a radiolabeled ligand from the receptor.
The experimental setup involves incubating plasma membranes prepared from cells engineered to express the human V2 receptor (e.g., Chinese Hamster Ovary (CHO) cells) with a constant concentration of a high-affinity radiolabeled V2R ligand, most commonly [3H]Arginine-Vasopressin ([3H]AVP). frontiersin.org Increasing concentrations of the unlabeled antagonist are added to the reaction. As the concentration of the unlabeled antagonist increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity bound to the membranes.
The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration, generating a sigmoidal competition curve. From this curve, the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used. The Ki value represents the intrinsic affinity of the antagonist for the receptor.
Studies have utilized this method to determine the binding affinities for numerous V2 receptor antagonists. For instance, the specific compound designated "this compound" (also known as Compound 4g in some literature) was found to have a high affinity for the V2R, with a reported Ki of 3.8 nM. medchemexpress.commedchemexpress.com Other well-characterized antagonists like Tolvaptan (B1682983) also show high affinity, with Ki values reported to be approximately 9.0 nM. researchgate.net These assays are crucial for establishing the fundamental interaction between the antagonist and its target receptor.
Table 1: V2 Receptor Binding Affinities of Select Antagonists This table is interactive. Click on the headers to sort the data.
Cellular Signaling Assays
While binding assays confirm physical interaction, cellular signaling assays are required to determine the functional consequences of that interaction—namely, the antagonist's ability to block receptor activation by an agonist. Since the V2 receptor is a canonical Gs-coupled receptor, its activation by the endogenous agonist Arginine-Vasopressin (AVP) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com
The most direct functional assay for V2R antagonists measures their ability to inhibit agonist-induced cAMP production. mdpi.com In this type of assay, cultured cells expressing the V2 receptor are first incubated with the antagonist compound across a range of concentrations. Subsequently, the cells are stimulated with a fixed concentration of an agonist, like AVP or its synthetic analog desmopressin (B549326) (dDAVP). unimib.it The antagonist's efficacy is determined by how effectively it blunts the expected rise in intracellular cAMP.
The amount of cAMP produced can be quantified using various methods, including competitive immunoassays (e.g., ELISA) or more advanced real-time biosensors based on Förster resonance energy transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET), which can dynamically monitor cAMP levels in living cells. frontiersin.org The results are used to generate a dose-response curve and calculate an IC₅₀ value, which in this context represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP response. Research on Tolvaptan demonstrated its potent functional antagonism, showing an IC₅₀ of approximately 0.2 nM against AVP-induced cAMP production in human ADPKD cells. nih.gov Similarly, Satavaptan (B1662539) has been confirmed to be a potent inhibitor of AVP-stimulated adenylyl cyclase activity. nih.gov Studies on Lixivaptan found that a 100 nM concentration effectively prevented the dDAVP-induced increase in cytosolic cAMP levels. unimib.it
Table 2: Functional Potency of V2R Antagonists in cAMP Assays This table is interactive. Click on the headers to sort the data.
Reporter gene assays provide a robust, high-throughput method for assessing GPCR activation and antagonism. For the V2 receptor, these assays utilize a host cell line (e.g., CHO-K1) that is engineered to express two components: the V2 receptor itself and a reporter gene construct. nih.gov The reporter gene (e.g., luciferase or β-lactamase) is placed under the transcriptional control of a cAMP Response Element (CRE). nih.gov
When an agonist activates the V2R, the resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE sequence in the promoter region of the reporter gene, driving its transcription and leading to the production of the reporter protein. The activity of the reporter protein (e.g., light production by luciferase) is easily measured and is proportional to the level of receptor activation. An antagonist will compete with the agonist for binding to the V2R, thereby preventing this signaling cascade and reducing the reporter gene signal. nih.gov These assays are particularly valuable for screening large libraries of compounds to identify selective antagonists. nih.gov
While the V2 receptor's primary signaling pathway is through Gs and cAMP, calcium flux assays can be adapted to measure its activity. This is typically not a direct measure of V2R signaling, as the Gs pathway does not directly mobilize intracellular calcium. However, this method can be used in two main contexts.
First, to enable a high-throughput calcium readout, cell lines can be engineered to co-express the V2 receptor with a "promiscuous" or "chimeric" G protein, such as Gα16. aatbio.com This G protein can couple to virtually any GPCR and transduce its signal through the Gq pathway, which activates phospholipase C and leads to a measurable release of intracellular calcium from the endoplasmic reticulum. aatbio.com This creates an artificial but robust and screen-friendly signaling output for a Gs-coupled receptor.
Second, calcium flux measurements can be used to investigate non-canonical or downstream signaling pathways. For example, studies have investigated how V2R signaling might interact with or modulate calcium homeostasis through complex downstream mechanisms or receptor cross-talk. nih.govnih.gov For instance, some research indicates that physiological concentrations of vasopressin can induce calcium oscillations in collecting duct cells, a process that V2R antagonists would be expected to inhibit. nih.gov
Molecular Modeling and Simulation Approaches
Computational techniques, particularly molecular modeling and simulation, provide invaluable, atom-level insights into how a ligand like this compound interacts with its target. These methods complement experimental data by visualizing the binding process and identifying the specific molecular interactions that confer affinity and selectivity.
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. To study the V2R-antagonist interaction, a high-resolution 3D model of the V2 receptor is generated, often based on the crystal structures of related GPCRs. researchgate.netnih.gov The antagonist molecule is then "docked" into the receptor's binding pocket in silico.
The entire receptor-ligand complex is embedded in a simulated lipid bilayer and water environment to mimic the cell membrane. nih.gov The MD simulation then calculates the forces between all atoms in the system and uses these forces to predict their motion over a period of nanoseconds to microseconds. scispace.combohrium.com These simulations can reveal the stable binding pose of the antagonist, identify the key amino acid residues in the receptor that form hydrogen bonds or hydrophobic interactions with the ligand, and elucidate the conformational changes the receptor undergoes upon antagonist binding. nih.gov For example, MD simulations of Tolvaptan binding to the V2R have identified critical interactions with specific residues such as Trp99, Phe178, Arg181, and Tyr205, which were subsequently validated by site-directed mutagenesis experiments. researchgate.netnih.gov Such studies provide a detailed structural rationale for the antagonist's activity and can guide the design of new, more potent, or selective molecules. nih.gov
Table 3: Compound Names Mentioned in Article This table is interactive. Click on the headers to sort the data.
Structure-Activity Relationship (SAR) Studies for Antagonist Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of V2 receptor antagonists. These investigations systematically modify the chemical structure of a lead compound to identify which parts of the molecule, or pharmacophores, are critical for its biological activity. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Research in this area has revealed that non-peptide antagonists penetrate deep into the transmembrane region of the V2 receptor, in contrast to the endogenous agonist arginine-vasopressin (AVP) which binds more to the extracellular surface. nih.gov The shape of this binding pocket is a primary determinant of antagonist specificity. nih.gov Cryo-electron microscopy structures of the V2R in complex with the antagonist Tolvaptan have shown that it binds deep within the orthosteric binding site, making direct contact with key residues like W284, which is known as a "toggle switch" for receptor activation. oup.comnih.gov
Site-directed mutagenesis is a key tool in SAR, where specific amino acids in the receptor are altered to map the antagonist binding site. Studies have demonstrated that mutating certain residues dramatically alters antagonist affinity without affecting the binding of the natural hormone, AVP. nih.gov For instance, changing methionine at position 120 to a smaller valine residue caused a significant increase in the binding affinity for the antagonist OPC31260. nih.gov Conversely, replacing alanine (B10760859) with a bulkier tryptophan at position 110 reduced the affinity for multiple antagonists. nih.gov These findings provide a detailed map for rationally designing new compounds with improved V2R antagonism.
Table 1: Impact of V2 Receptor Mutations on Antagonist Affinity
This table summarizes the effect of specific amino acid substitutions in the human V2 receptor on the binding affinity of the non-peptide antagonist OPC31260.
| Mutation | Description of Amino Acid Change | Effect on OPC31260 Affinity | Reference |
|---|---|---|---|
| M120V | Replacement of large Methionine with smaller Valine | Dramatic increase in affinity | nih.gov |
Protein Biochemistry and Imaging Techniques
The primary physiological effect of V2R antagonists is to prevent the vasopressin-induced trafficking of the aquaporin-2 (AQP2) water channel to the apical membrane of collecting duct cells. nih.govmdpi.com Immunofluorescence and confocal microscopy are powerful imaging techniques used to visualize and quantify this effect directly.
In the absence of an antagonist, vasopressin stimulation causes AQP2, which is stored in subapical vesicles, to move to and fuse with the apical plasma membrane, increasing water reabsorption. mdpi.comutoronto.ca Studies using immunofluorescence staining have shown that treatment with V2R antagonists like OPC-31260 blocks this process. ucl.ac.uknih.gov Within minutes of antagonist administration, a significant reduction in AQP2 labeling is observed at the apical plasma membrane, with a corresponding increase in AQP2 found in intracellular vesicles and multivesicular bodies. ucl.ac.ukyoutube.com
Confocal laser microscopy allows for the quantification of these changes by measuring the fluorescence intensity in different cellular regions. nih.gov In one study, the ratio of apical to subapical fluorescence intensity was used as a measure of AQP2 translocation. nih.gov Vasopressin treatment significantly increased this ratio, indicating membrane insertion of AQP2, while co-treatment with a V2R antagonist completely blocked this effect, with the ratio remaining low. nih.gov
Table 2: Effect of V2R Antagonist on AQP2 Cellular Localization
This table shows the ratio of apical to subapical AQP2 fluorescence intensity in rat inner medullary collecting duct cells under different treatment conditions, as determined by confocal microscopy.
| Treatment Group | Apical/Subapical Fluorescence Ratio (Mean ± SD) | Conclusion | Reference |
|---|---|---|---|
| V2R Antagonist (OPC31260) | 1.03 ± 0.34 | AQP2 remains in intracellular vesicles | nih.gov |
| Vasopressin | 2.26 ± 0.76 | AQP2 translocates to the apical membrane | nih.gov |
To understand how V2R antagonists affect the synthesis of AQP2, researchers use Western blotting to measure protein levels and Northern blotting to measure messenger RNA (mRNA) levels.
Studies have shown that V2R blockade leads to a rapid and significant reduction in AQP2 mRNA expression. ucl.ac.uk Northern blot analysis of kidney tissue from rats treated with the antagonist OPC-31260 revealed a significant decrease in AQP2 mRNA within 30 to 60 minutes of treatment. ucl.ac.ukyoutube.com This reduction in AQP2 mRNA persisted for at least 24 hours, demonstrating that V2 receptor signaling pathways are crucial for maintaining the transcriptional levels of the AQP2 gene. ucl.ac.ukresearchgate.net
In contrast, Western blot analyses showed that while mRNA levels dropped quickly, the total amount of AQP2 protein in the kidney inner medulla did not change significantly within the first hour of antagonist treatment. ucl.ac.ukresearchgate.net This indicates that the initial, rapid aquaretic (water-excreting) effect of the antagonist is due to the relocalization of existing AQP2 protein away from the membrane, while the longer-term effects are supported by the downregulation of new AQP2 synthesis. ucl.ac.uk Additionally, quantitative Western blotting has been used to measure the amount of AQP2 excreted in urine, establishing it as a sensitive biomarker for assessing the in-vivo activity of V2R antagonists like VPA-985. nih.gov
Table 3: Effect of V2R Antagonist on AQP2 mRNA Expression in Rat Kidney
This table presents the change in AQP2 mRNA levels in rat kidney inner medulla after treatment with the V2R antagonist OPC-31260, as measured by Northern blotting.
| Treatment Duration | Change in AQP2 mRNA vs. Control (Mean ± SEM) | Statistical Significance | Reference |
|---|---|---|---|
| 30 minutes | 48% Reduction (52 ± 21% of control) | P < 0.025 | ucl.ac.ukyoutube.com |
| 60 minutes | 44% Reduction (56 ± 7% of control) | P < 0.001 | ucl.ac.ukyoutube.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique used to study the structure and dynamics of proteins in solution. In V2R research, NMR is employed to investigate the specific conformational changes the receptor undergoes when it binds to different types of ligands, such as an antagonist versus an agonist.
Recent studies have used sophisticated NMR methods to probe the V2 receptor bound to the antagonist Tolvaptan. By attaching NMR-active isotopes (like ¹³C) to specific amino acids (lysines) on the receptor, researchers can monitor changes in the chemical environment of different receptor domains upon ligand binding. These experiments reveal that antagonists like Tolvaptan stabilize an inactive conformation of the receptor. nih.gov Specifically, NMR data combined with molecular dynamics simulations show that antagonist binding impacts the position of key structural elements, such as transmembrane helix 6 (TM6), preventing the conformational shifts that are necessary for activating downstream signaling pathways. This approach provides atomic-level insights into the mechanism of antagonism and can guide the design of new drugs with specific conformational effects.
Omics Approaches in V2R Research
"Omics" approaches, such as proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts), provide a global view of the cellular response to a V2R antagonist. These methods move beyond looking at a single protein like AQP2 to identify all genes and proteins whose expression is altered by the drug.
Transcriptomic analysis using RNA-sequencing (RNA-seq) on cultured collecting duct cells treated with Tolvaptan has provided a comprehensive map of its effects. nih.gov One such study identified 112 transcripts that were significantly decreased and 51 that were significantly increased following antagonist treatment. nih.gov As expected, genes known to be upregulated by vasopressin, including AQP2, were inhibited by Tolvaptan. nih.gov However, the analysis also revealed unexpected changes in other gene pathways, such as the MAPK/ERK signaling pathway, suggesting potential off-target or non-canonical actions of the drug. nih.gov
In animal models of polycystic kidney disease, transcriptome analysis of kidney tissue from mice treated with Tolvaptan has been used to study the drug's mechanism. ucl.ac.uk This research showed that the antagonist could attenuate disease-related gene expression pathways. ucl.ac.uk Similarly, proteomics has been applied by analyzing proteins in urinary exosomes from patients treated with Tolvaptan. This work identified distinct protein profiles that correlated with good or poor responses to the therapy, highlighting protein pathways that could serve as non-invasive biomarkers to monitor treatment efficacy.
Table 4: Compound Names Mentioned
| Compound Name | Alias / Code | Description |
|---|---|---|
| Tolvaptan | A selective, non-peptide vasopressin V2 receptor antagonist. oup.com | |
| Lixivaptan | VPA-985 | An orally active, non-peptide, selective vasopressin V2 receptor antagonist. |
| OPC-31260 | A non-peptide vasopressin V2 receptor antagonist used in preclinical research. oup.comucl.ac.uk |
Systems Biology Applications for V2R Signaling
Systems biology offers a powerful paradigm for understanding the intricate signaling networks governed by the Vasopressin V2 receptor (V2R). nih.govnih.gov This approach moves beyond traditional reductionist methods, which study individual components in isolation, to investigate all relevant components of a biological process in parallel. nih.govresearchgate.net For V2R signaling, this involves large-scale data acquisition, primarily through next-generation sequencing and protein mass spectrometry, combined with large-scale data analysis, such as 'big data' integration and computational modeling. nih.govnih.gov The goal is to construct a comprehensive map of the downstream effects of V2R activation and antagonism, revealing the full complexity of its regulatory roles. researchgate.net
A cornerstone of systems biology in this field is quantitative phosphoproteomics, which allows for the large-scale analysis of protein phosphorylation—a key mechanism in signal transduction. nih.gov Studies using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tags for relative and absolute quantitation (iTRAQ) have provided a dynamic view of the V2R signaling network in native kidney cells. nih.govnih.govpnas.org These investigations have dramatically expanded the known V2R signalome beyond the canonical Gαs/cAMP/PKA pathway. nih.govnih.gov
One such quantitative phosphoproteomic study in rat kidney collecting duct cells identified thousands of phosphopeptides, revealing hundreds that were significantly altered following vasopressin stimulation. nih.govnih.gov This demonstrated that V2R activation influences a much broader array of cellular processes than previously understood. nih.gov
| Metric | Finding |
|---|---|
| Total Proteins Identified | 2,783 |
| Total Phosphopeptides Identified | 12,167 |
| Significantly Regulated Phosphopeptides | 273 |
The vast datasets generated by these proteomic studies are crucial for building computational and network models of V2R signaling. researchgate.netnih.gov These models integrate diverse data points to map the connections between the receptor and various cellular functions. researchgate.net For instance, network analysis of phosphoproteomic data has mapped V2R-regulated proteins to specific cellular functions and structures, identifying the protein kinases involved and linking them to the phosphoproteins they regulate. researchgate.net This has provided a more robust hypothesis for the kinases that mediate V2R responses, encouraging more targeted experimental follow-up. researchgate.net
This systems-level view has uncovered that V2R signaling is not a simple linear cascade but a complex, multi-faceted network that perturbs numerous pathways simultaneously. pnas.org Analysis of phosphorylation motifs has helped to classify the types of kinases that are activated or deactivated. Following vasopressin stimulation, there is a clear predominance of "basophilic" motifs, which is consistent with the activation of AGC family kinases like PKA and Akt, as well as calmodulin-dependent kinases. pnas.orgau.dk Conversely, a significant number of phosphopeptides with "proline-directed" motifs are decreased, indicating the down-regulation of mitogen-activated protein kinases (MAPKs) like JNK and ERK. pnas.orgau.dk
| Pathway/Process | Effect of V2R Activation | Primary Investigation Method |
|---|---|---|
| cAMP/PKA Signaling | Activation | Phosphoproteomics |
| Actin Cytoskeleton Remodeling | Regulation | Phosphoproteomics |
| Cell-Cell Adhesion | Regulation | Phosphoproteomics |
| Mitogen-Activated Protein Kinase (MAPK) Signaling | Down-regulation (JNK, ERK) | Phosphoproteomics |
| Wnt/β-catenin Signaling | Regulation | Phosphoproteomics |
| Apoptosis Pathways | Regulation | Phosphoproteomics |
Furthermore, systems biology approaches have been instrumental in dissecting non-canonical signaling pathways. It is now understood that the V2R can signal through β-arrestin pathways, and its activation can be influenced by different G protein-coupled receptor kinases (GRKs), which adds another layer of regulatory complexity. nih.govduke.edu Studies have also revealed that the V2R is promiscuous, capable of engaging members from all G protein families, not just the canonically accepted Gs and Gq. biorxiv.org Computational modeling has also been applied to understand how specific disease-causing mutations in the V2R, such as those leading to the Nephrogenic Syndrome of Inappropriate Antidiuresis (NSIAD), can signal through alternative, PKA-independent pathways involving kinases like Rho kinase (ROCK). mdpi.com This detailed, integrated understanding of the V2R signaling network, made possible by systems biology, is critical for identifying and evaluating novel therapeutic targets, including specific V2 receptor antagonists. nih.gov
Compound and Protein Names Mentioned:
| Name |
| AAK1 |
| Aquaporin-2 (Aqp2) |
| Arginine vasopressin (AVP) |
| Arrestin |
| Conivaptan |
| Desmopressin (dDAVP) |
| ERK1/2 |
| JNK1/2 |
| Mambaquaretin (MQ1) |
| Oxytocin |
| PKA |
| PKC |
| ROCK |
| Tolvaptan (TVP) |
| Vasopressin |
| Vasopressin V2 receptor (V2R) |
| wnt5a |
| β-arrestin |
Emerging Concepts and Future Research Directions in Vasopressin V2 Receptor Antagonist Research
Exploration of V2R-Independent Pathways in Water Balance and Disease
While the primary mechanism of V2 receptor antagonists is the blockade of V2 receptors in the kidney's collecting duct, research is beginning to uncover pathways that influence water balance and disease states independently of direct V2 receptor interaction. nih.gov The regulation of the aquaporin-2 (AQP2) water channel is central to this process. nih.gov
Studies in animal models have shown that some agents can upregulate AQP2 expression in the collecting duct without directly modulating the V2 receptor. nih.gov For instance, increased medullary tonicity can regulate AQP2 abundance at the apical membrane, a process that can act independently of V2 receptor stimulation and its associated protein kinase A pathway. frontiersin.org This suggests that local hypertonicity in the kidney medulla can be a V2R-independent driver of water reabsorption. frontiersin.org
Furthermore, research into drug-induced hyponatremia has revealed that certain medications may upregulate AQP2 through V2R-cAMP-PKA signaling, an effect that is blocked by the V2R antagonist tolvaptan (B1682983). nih.gov However, other drugs, such as metformin (B114582) and statins, have been found in animal experiments to induce antidiuresis and AQP2 upregulation through various V2R-independent pathways, though this does not typically lead to clinical hyponatremia. nih.gov These findings highlight the complexity of water homeostasis and suggest that targeting these alternative pathways could offer new therapeutic strategies for water balance disorders.
Development of Novel Antagonist Scaffolds and Chemical Classes
The quest for more effective and selective V2 receptor antagonists has driven the development of diverse chemical scaffolds beyond the initial nonpeptide structures. nih.gov Research has focused on creating compounds with high efficacy, low toxicity, and improved pharmacological properties. magtechjournal.com
One area of development involves modifying existing scaffolds. For example, ionizable groups were introduced onto the 10,11-dihydro-5H-pyrrolo[2,1-c] nih.govelsevierpure.combenzodiazepine scaffold of WAY-VPA-985 to create molecules optimized for parenteral delivery, leading to the selection of WAY-140288 for further development. nih.gov Another study focused on synthesizing novel antagonists based on chiral tricyclic hetero rings, such as pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c] nih.govelsevierpure.combenzodiazepine derivatives, which showed highly selective affinity for the V2 receptor. nih.gov
A particularly novel development is the discovery of Mambaquaretin (MQ1), a mini-protein toxin from the venom of the green mamba snake. biorxiv.org This 57-amino acid peptide, characterized by a Kunitz-fold, acts as a selective V2R antagonist. biorxiv.org Cryo-electron microscopy has revealed that MQ1 binds to the orthosteric site of the V2R, but with more extensive contacts involving extracellular and transmembrane residues compared to the small molecule antagonist tolvaptan. biorxiv.org The exploration of such peptide-based toxins opens a new frontier in the pharmacology of water homeostasis and renal diseases. biorxiv.org
| Compound Name/Class | Scaffold/Chemical Class | Key Research Finding | Reference |
|---|---|---|---|
| WAY-140288 | Pyrrolo[2,1-c] nih.govelsevierpure.combenzodiazepine derivative | Optimized for parenteral delivery by introducing an ionizable amine group. | nih.gov |
| VP-339 | Pyrrolo[2,1-c] nih.govelsevierpure.combenzodiazepine derivative | Demonstrated the most potent in vitro V2 receptor binding (IC50 of 0.216 nM) among tested compounds in its class. | nih.gov |
| SR 121463A | Nonpeptide antagonist | A potent and highly selective, orally-active V2 antagonist that potently antagonized AVP-stimulated adenylyl cyclase in human kidney preparations (Ki = 0.26 nM). | nih.gov |
| Mambaquaretin (MQ1) | Kunitz-fold peptide toxin | A selective V2R antagonist from snake venom that binds extensively to the receptor's extracellular and transmembrane residues. | biorxiv.orgbiorxiv.org |
Investigation of Allosteric Modulation of V2 Receptors by Antagonists
Allosteric modulation represents a sophisticated mechanism for regulating receptor activity. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. youtube.com This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous agonist. nih.gov
While much of the focus on V2 receptor antagonists has been on competitive antagonists that bind to the orthosteric site, the concept of allosteric modulation offers a promising avenue for future research. biorxiv.orgyoutube.com Drugs that act as allosteric modulators could fine-tune the V2 receptor's activity rather than simply blocking it, potentially leading to a more controlled physiological response and a better side-effect profile. youtube.comnih.gov
Structural studies, such as those comparing the binding of tolvaptan and the snake toxin Mambaquaretin to the V2R, reveal that even competitive antagonists can have substantially different binding modes within the orthosteric pocket. biorxiv.orgnih.gov Tolvaptan binds deep within the pocket, making contact with key residues for receptor activation, whereas the larger Mambaquaretin toxin has more extensive interactions with extracellular regions. biorxiv.orgnih.gov While these are not examples of allosteric binding, they highlight the structural diversity of receptor-ligand interactions. The development of true allosteric modulators for the V2 receptor could provide a new class of therapeutics for water balance disorders.
Role of V2 Receptor Antagonists as Molecular Chaperones for Misfolded Receptors (e.g., in genetic disorders like NDI)
A groundbreaking area of research is the use of V2 receptor antagonists as "pharmacological chaperones" to treat genetic disorders like X-linked nephrogenic diabetes insipidus (NDI). nih.govresearchgate.net NDI is often caused by mutations in the V2 receptor gene that lead to misfolded receptor proteins. nih.govnih.gov These misfolded receptors are retained by the cell's quality control machinery in the endoplasmic reticulum (ER) and are not transported to the cell surface, rendering them non-functional. nih.govresearchgate.net
Research has shown that small, cell-permeant nonpeptidic V2R antagonists can enter the cell and bind to these newly synthesized, misfolded mutant receptors. nih.govscilit.com This binding appears to stabilize the receptor's conformation, promoting its proper folding and maturation. nih.govscilit.com Consequently, the "rescued" receptor can pass through the ER's quality control, be transported to the plasma membrane, and regain its ability to respond to the hormone vasopressin. frontiersin.orgnih.gov
This chaperone effect is not universal to all antagonists; cell-impermeant antagonists are ineffective, indicating the drug must act intracellularly. nih.govscilit.com This approach has been shown to rescue the function of several different V2R mutants in vitro. nih.gov Studies have demonstrated that both antagonists (like tolvaptan) and some cell-permeant agonists can act as pharmacochaperones, partially restoring the signaling function of mutant receptors. frontiersin.orgnih.govnih.gov This strategy offers a promising therapeutic avenue for a subset of NDI patients with specific missense mutations. elsevierpure.comnih.gov
| Mutant V2R | Chaperone Agent | Key Finding | Reference |
|---|---|---|---|
| A98P, L274P, R113W | Chemical chaperones (TMAO, DMSO) | Corrected the mistrafficking of misfolded V2 receptors, restoring cell-surface expression. | elsevierpure.com |
| S127F | Tolvaptan (antagonist), MCF14 (agonist) | Both agents partially restored the cAMP generating function of the mutant receptor. | frontiersin.orgnih.govnih.gov |
| Multiple NDI mutants | Selective, nonpeptidic V2R antagonists | Dramatically increased cell-surface expression and rescued the function of 8 different mutant V2Rs. | nih.gov |
| L83Q | Novel small molecule compounds | Three compounds were identified that effectively rerouted the mutant receptor to the cell surface without being agonists or antagonists. | dntb.gov.ua |
Elucidating Pleiotropic Effects of V2 Receptor Antagonism Beyond Aquaresis in Preclinical Models
While V2 receptor antagonists are primarily known for their aquaretic (water-excreting) effects, preclinical research is uncovering a range of pleiotropic, or secondary, effects that extend beyond renal water handling. These findings suggest that V2R antagonism could have broader therapeutic implications.
One significant area of investigation is the cardiovascular system. In animal models of heart failure, V2R antagonism has been shown to improve cardiac function, likely by reducing cardiac afterload. nih.gov In a rat model of hyperhomocysteinemia-induced myocardial fibrosis, the V2R antagonist tolvaptan attenuated the development of fibrosis and the expression of profibrotic genes. nih.gov These effects were observed both in vivo and in vitro in cultured cardiac fibroblasts, suggesting a direct action on the heart muscle. nih.gov The potential for V2R antagonists to reduce both preload (through aquaresis) and afterload, while also having direct beneficial effects on the myocardium, makes them an attractive target for heart failure therapy. jacc.org
Beyond the cardiovascular system, V2R antagonists have been shown to affect hemostasis. In dogs, the selective V2 antagonist SR 121463A potently blocked the extrarenal V2 effects of DDAVP, which include the release of coagulation factors VIII and von Willebrand factor. nih.gov This indicates that V2 receptors outside the kidney play a role in regulating blood clotting factors. Furthermore, since V2 receptor antagonism can lead to an increase in circulating vasopressin levels, this could result in unopposed stimulation of V1a receptors, potentially reducing portal pressure in models of cirrhosis. wikipedia.org
Rational Design of Biased V2 Receptor Ligands with Desired Signaling Profiles
The signaling of G protein-coupled receptors (GPCRs), including the V2 receptor, is more complex than previously understood. It is now recognized that these receptors can signal through two main pathways: the classical G protein-dependent pathway and a β-arrestin-dependent pathway. nih.govnih.gov The concept of "biased agonism" (or biased antagonism) has emerged from the discovery that some ligands can preferentially activate one of these pathways over the other. plos.org
This discovery has significant therapeutic implications. For some receptors, G protein signaling is associated with the desired therapeutic effect, while β-arrestin signaling may be linked to adverse effects, or vice versa. plos.org Therefore, the rational design of "biased ligands" that selectively engage either the G protein or the β-arrestin pathway could lead to drugs with improved efficacy and fewer side effects. plos.org
For the V2 receptor, agonist binding typically activates a Gs protein, leading to cAMP production and the antidiuretic effect. nih.gov This is followed by receptor phosphorylation and β-arrestin binding, which desensitizes the G protein signal and promotes receptor internalization. nih.gov However, β-arrestins can also act as signal transducers themselves, activating pathways like the MAP kinase cascade. nih.gov Designing a V2 receptor antagonist that not only blocks G protein activation but also selectively modulates β-arrestin signaling could offer a more nuanced approach to treatment. This area of research is still developing but holds the potential to create a new generation of highly specific V2R-targeted therapies. researchgate.net
Comparative Studies of Different V2 Receptor Antagonists in Specific Animal Models
To better understand the therapeutic potential and specific applications of different V2 receptor antagonists, researchers conduct comparative studies in various animal models of disease. These studies help to differentiate the pharmacological profiles of various compounds.
In models of polycystic kidney disease (PKD), the V2R antagonists OPC-31260 and tolvaptan were shown to be effective in three different murine models, where they decreased cAMP levels, inhibited cyst formation, and prevented renal enlargement and dysfunction. nih.gov
In the context of heart failure, preclinical studies have compared selective V2 antagonists with dual V1a/V2 antagonists. For example, the novel dual V1a/V2 antagonist pecavaptan (B609889) was compared to the selective V2 antagonist tolvaptan in preclinical heart failure models to assess their relative effects. researchgate.net The rationale is that while selective V2 blockade promotes beneficial water excretion, it might lead to reflex V1a receptor activation, which could be detrimental. jacc.orgresearchgate.net A balanced V1a/V2 antagonist like pecavaptan is being investigated to see if it can enhance decongestion more safely than a selective V2 antagonist or loop diuretics alone. rug.nl
In spontaneously hypertensive rats, a short-term, early treatment with the V2 antagonist OPC-41061 (tolvaptan) delayed the development of hypertension, whereas the V1 antagonist OPC-21268 did not, highlighting the specific role of the V2 receptor in this model. frontiersin.org Similarly, studies with SR 121463A in normally-hydrated rats demonstrated its purely aquaretic action, with no changes in sodium or potassium excretion, unlike diuretics such as furosemide (B1674285). nih.gov These comparative analyses are crucial for selecting the most appropriate antagonist for a specific pathological condition.
| Antagonist(s) | Animal Model | Key Comparative Finding | Reference |
|---|---|---|---|
| OPC-31260, Tolvaptan | Murine models of Polycystic Kidney Disease (PKD) | Both antagonists were effective at inhibiting cyst development and preserving renal function. | nih.gov |
| Pecavaptan (dual V1a/V2) vs. Tolvaptan (selective V2) | Preclinical heart failure models | Pecavaptan was developed to test if dual V1a/V2 blockade is more beneficial than selective V2 blockade by preventing unopposed V1a activation. | researchgate.net |
| OPC-41061 (V2) vs. OPC-21268 (V1) | Spontaneously Hypertensive Rats | Early treatment with the V2 antagonist delayed hypertension, while the V1 antagonist did not, showing the relevance of the V2 pathway in this model. | frontiersin.org |
| SR 121463A (V2) vs. Furosemide | Normally-hydrated rats | SR 121463A induced pure aquaresis (electrolyte-free water excretion), unlike the saluretic (salt-excreting) action of furosemide. | nih.gov |
| Conivaptan (dual V1a/V2) | Rat model of congestive heart failure | Attenuated changes in left ventricular end-diastolic pressure and organ weight. | nih.gov |
Methodological Advancements for High-Throughput Screening of V2R Modulators
The discovery and development of novel vasopressin V2 receptor (V2R) modulators, particularly antagonists, have been significantly accelerated by advancements in high-throughput screening (HTS) methodologies. These technologies enable the rapid screening of large chemical libraries to identify compounds that interact with the V2R. Methodological progress has encompassed a range of techniques, from traditional cell-based assays measuring downstream signaling to sophisticated label-free technologies that provide a more holistic view of cellular responses.
A significant challenge in HTS for V2R has been the development of assays that are not only robust and scalable but also capable of identifying compounds with specific modes of action, such as antagonists or pharmacoperones, the latter being molecules that can rescue the function of misfolded mutant receptors. nih.gov Early drug discovery efforts relied on functional screening strategies which led to the identification of several non-peptide V2R antagonists. nih.gov Modern approaches have built upon this foundation, incorporating greater automation, sensitivity, and a diversity of readout parameters.
Cell-Based Assays: The Workhorse of V2R Screening
Cell-based assays remain a cornerstone of HTS campaigns for V2R modulators due to their physiological relevance. creative-biolabs.com These assays typically utilize engineered cell lines that stably express the human V2R. The activation of the V2R, a Gs-coupled receptor, leads to a cascade of intracellular events that can be monitored and quantified.
One of the most common approaches involves the measurement of cyclic adenosine (B11128) monophosphate (cAMP), the primary second messenger of V2R activation. nih.gov An ultra-high-throughput compatible assay has been developed to specifically identify pharmacoperones of the V2R. nih.gov This system uses a luminescent-based cAMP assay to quantify the level of functional V2R at the cell surface. nih.gov In this format, cells expressing a mutant V2R are treated with test compounds. An increase in cAMP levels upon subsequent stimulation with a known agonist indicates that the compound has successfully trafficked the mutant receptor to the cell membrane, a hallmark of a pharmacoperone. nih.gov
Another powerful HTS method is the high-content screening (HCS) assay, which leverages automated microscopy and image analysis. One such assay for V2R agonists uses cells co-expressing the V2R and a green fluorescent protein (GFP)-labeled β-arrestin. nih.gov Upon agonist stimulation, the V2R internalizes into endosomes, and the GFP-β-arrestin translocates from the cytoplasm to these intracellular vesicles, creating a distinct punctate fluorescence pattern. nih.gov This change in fluorescence is automatically imaged and quantified, providing a direct measure of receptor activation and a robust platform for screening compound libraries. nih.gov
In Vitro Screening with Membrane Preparations
For direct assessment of ligand binding, HTS can be performed using crude membrane preparations from cell lines overexpressing the V2R. merckmillipore.comsigmaaldrich.com These preparations are ideal for screening V2R antagonists through competitive radioligand binding assays. merckmillipore.comsigmaaldrich.com In this format, a radiolabeled V2R ligand, such as [3H]-[Arg8] Vasopressin, is incubated with the membrane preparation in the presence of test compounds. merckmillipore.comsigmaaldrich.com A successful antagonist will compete with the radioligand for binding to the receptor, resulting in a decreased radioactive signal. This method is highly sensitive and provides a direct measure of a compound's affinity for the receptor. merckmillipore.comsigmaaldrich.com
The Rise of Label-Free Technologies
A significant advancement in HTS is the emergence of label-free technologies, which monitor cellular responses without the need for fluorescent or radioactive labels that could potentially interfere with normal cellular processes. europeanpharmaceuticalreview.comnih.govnih.gov These methods detect global, integrated cellular responses, offering a more holistic and unbiased assessment of compound activity. europeanpharmaceuticalreview.comnih.gov
Dynamic Mass Redistribution (DMR) is a prominent label-free technology that uses optical biosensors to detect stimulus-induced changes in the local mass density of the cell's bottom portion. nih.gov When a V2R modulator binds to the receptor on the cell surface, it initiates a cascade of signaling events that cause a redistribution of cellular matter, which is detected as a shift in the wavelength of reflected light. nih.gov This provides a real-time, kinetic readout of the cellular response. nih.gov
Impedance-based assays represent another label-free approach. In these systems, cells are grown on electrodes, and changes in cell morphology, adhesion, and viability in response to a test compound alter the electrical impedance. This technology allows for the pathway-independent screening of compounds in whole cells. europeanpharmaceuticalreview.com The introduction of 96- and 384-well plate label-free systems has made these approaches more amenable to high-throughput screening. nih.gov
These advanced screening methodologies have been instrumental in identifying a variety of V2R modulators. For instance, functional screening strategies were pivotal in the discovery of non-peptide antagonists like Tolvaptan, Lixivaptan, Mozavaptan, and Satavaptan (B1662539). nih.govwikipedia.org More recently, cryo-electron microscopy structures of the V2R in complex with antagonists such as Tolvaptan and the Mambaquaretin toxin have been solved, providing a structural basis for their inhibitory mechanisms and paving the way for rational drug design to develop novel antagonists with improved properties. biorxiv.org
The table below summarizes and compares some of the key high-throughput screening methodologies for V2R modulators.
| Assay Type | Principle | Readout | Advantages | Disadvantages | Example Application |
| Luminescent cAMP Assay | Measures the V2R-mediated production of the second messenger cAMP. | Luminescence | High-throughput, sensitive, directly measures a key signaling event. | Can miss compounds that act through non-cAMP pathways. | Screening for V2R pharmacoperones and antagonists. nih.gov |
| High-Content Screening (β-arrestin Translocation) | Visualizes the translocation of fluorescently tagged β-arrestin to the activated V2R. | Fluorescence Imaging | Provides spatial and temporal information, can identify biased agonists. | Requires specialized imaging equipment and analysis software. | Screening for V2R agonists. nih.gov |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the V2R by a test compound. | Radioactivity | Direct measure of binding affinity, high sensitivity. | Requires handling of radioactive materials, endpoint assay. | Screening for V2R antagonists using membrane preparations. merckmillipore.comsigmaaldrich.com |
| Dynamic Mass Redistribution (DMR) | Label-free detection of global changes in cellular mass upon receptor activation. | Optical Biosensor Signal | Real-time, kinetic data, unbiased, measures integrated cellular response. | Signal can be complex to interpret, requires specialized instrumentation. | Characterizing the pharmacology of GPCR ligands. nih.govnih.gov |
| Impedance-Based Assay | Label-free measurement of changes in electrical impedance as cells respond to stimuli. | Electrical Impedance | Real-time, non-invasive, pathway-independent. | Indirect measure of receptor activity, can be sensitive to non-specific cellular changes. | Pathway-independent screening with whole cells. europeanpharmaceuticalreview.com |
Q & A
Q. What experimental models are most appropriate for studying the renoprotective effects of V2 receptor antagonists (V2RAs) in autosomal dominant polycystic kidney disease (ADPKD)?
Q. How should V2RAs be formulated for in vivo studies to ensure solubility and bioavailability?
Methodological Answer: For in vivo administration:
Q. What molecular mechanisms underlie the therapeutic effects of V2RAs in ADPKD?
Methodological Answer: V2RAs block vasopressin-induced cAMP signaling, reducing renal tubular cell proliferation and fluid secretion. Key pathways include:
- Aquaporin-2 (AQP2) downregulation: Quantified via immunohistochemistry or Western blot .
- Fibrosis markers: Assess collagen deposition (Masson’s trichrome staining) and TGF-β expression .
Advanced Research Questions
Q. How can researchers optimize dosing regimens to balance renoprotection and tolerability in preclinical models?
Methodological Answer: Titrated dosing (e.g., escalating from 0.1% to 0.8% OPC-31260) maintains aquaresis and suppresses cyst growth but risks poor tolerability (e.g., 40% early termination in TDE groups). Monitor body weight, liver enzymes (AST/ALT), and hydration status weekly . Contradiction Note: Fixed-dose regimens lose efficacy over time despite better initial tolerability, highlighting the need for adaptive dosing algorithms .
Q. How do V2RAs rescue misfolded V2 receptors in nephrogenic diabetes insipidus (NDI)?
Methodological Answer: Nonpeptide antagonists (e.g., Tolvaptan) act as pharmacological chaperones by binding intracellularly to mutant V2Rs, promoting proper folding and cell-surface trafficking. Validate via:
Q. How should contradictory data on treatment timing (early vs. late intervention) be interpreted?
Methodological Answer: Early intervention (postnatal day 21) in Pkd1-deletion mice reduces TKW by 43%, while late starts (day 42) show no renoprotection. Use longitudinal MRI to correlate kidney volume with histopathology. Confounding factors include disease stage and aquaresis response variability .
Q. What translational challenges arise when moving V2RAs from preclinical models to human trials?
Methodological Answer:
- Species differences: Human ADPKD involves slower cyst growth; use Tolvaptan clinical data (TEMPO 3:4 trial) to validate preclinical endpoints (e.g., annualized eGFR decline) .
- Toxicity: Monitor liver enzymes rigorously; Tolvaptan’s FDA approval includes a black-box warning for hepatotoxicity .
Data Contradiction Analysis
Q. Why do some studies report divergent outcomes for V2RAs on renal fibrosis?
Methodological Answer: Discrepancies arise from:
Q. How can researchers address reduced aquaresis efficacy in long-term V2RA studies?
Methodological Answer: Mechanisms include receptor desensitization or compensatory vasopressin upregulation. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
